A Technical Guide to the Physicochemical Properties of 7-Fluoro-3-methylisoquinoline
A Technical Guide to the Physicochemical Properties of 7-Fluoro-3-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The isoquinoline core, a privileged structure in numerous bioactive compounds, serves as a versatile template for molecular design. The introduction of a fluorine atom, a bioisostere for hydrogen with profound electronic influence, and a methyl group, which can modulate steric interactions and metabolic stability, transforms the parent isoquinoline into a molecule with unique potential. This guide provides a comprehensive examination of the physicochemical properties of 7-Fluoro-3-methylisoquinoline, offering not just data, but a deeper understanding of the interplay between its structure and function. Our objective is to equip researchers with the foundational knowledge to effectively harness the potential of this compound in their scientific endeavors.
Molecular Identity and Structural Attributes
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation.
-
IUPAC Name: 7-Fluoro-3-methylisoquinoline
-
CAS Number: 2073126-59-5[1]
-
Molecular Formula: C₁₀H₈FN
The structural architecture of 7-Fluoro-3-methylisoquinoline, a fusion of a pyridine and a benzene ring, is fundamental to its chemical behavior. The nitrogen atom in the isoquinoline ring system imparts basicity, while the electronegative fluorine atom at the 7-position and the electron-donating methyl group at the 3-position introduce electronic asymmetry, influencing properties from solubility to intermolecular interactions.
Core Physicochemical Parameters: A Tabulated Summary
The following table summarizes the key physicochemical properties of 7-Fluoro-3-methylisoquinoline. It is important to note that while some properties are based on experimental data from closely related analogs, others are predicted. This underscores the necessity for empirical validation in a laboratory setting.
| Physicochemical Property | Value/Range | Basis of Determination |
| Melting Point | 63-68 °C (Estimated) | Based on the melting point of 3-methylisoquinoline (63-65 °C)[4][5]. The addition of a fluorine atom is expected to have a minor impact on the melting point. |
| Boiling Point | 250-260 °C (Estimated) | Based on the boiling point of 3-methylisoquinoline (251 °C)[4][5] and the predicted boiling point of 7-fluoroisoquinoline (255.3 ± 13.0 °C)[6]. |
| Aqueous Solubility | Low (Predicted) | The predominantly aromatic structure suggests low solubility in water. Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. |
| pKa (of conjugate acid) | 4.8 - 5.2 (Estimated) | Based on the pKa of isoquinoline (5.14)[7]. The electron-withdrawing fluorine atom is expected to slightly decrease basicity, while the electron-donating methyl group may slightly increase it. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 (Predicted) | Based on computational models for similar fluorinated aromatic heterocycles. |
In-Depth Analysis of Physicochemical Behavior
Solid-State Properties: Melting Point and Crystallinity
The estimated melting point in the range of 63-68 °C suggests that 7-Fluoro-3-methylisoquinoline is a solid at ambient temperature. This property is governed by the efficiency of crystal lattice packing and the strength of intermolecular forces. The planar isoquinoline ring system facilitates π-stacking interactions, while the polar C-F bond introduces dipole-dipole interactions, contributing to the solid-state stability.
Liquid-State Properties: Boiling Point and Volatility
The high estimated boiling point indicates low volatility, a crucial consideration for purification by distillation and for handling and storage protocols. This is characteristic of aromatic compounds of this molecular weight, arising from significant van der Waals forces and dipole-dipole interactions.
Solution Behavior: Solubility and Basicity (pKa)
The solubility of a compound is a critical determinant of its utility in both synthetic and biological contexts. As a largely non-polar aromatic molecule, 7-Fluoro-3-methylisoquinoline is predicted to have poor aqueous solubility but good solubility in organic solvents. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, which may confer some minimal aqueous solubility.
The basicity, quantified by the pKa of its conjugate acid, is a key parameter in drug development, influencing absorption and formulation. The pKa of the parent isoquinoline is 5.14[7]. The fluorine atom at the 7-position, being electron-withdrawing, will likely decrease the electron density on the nitrogen, thereby slightly reducing the basicity. Conversely, the electron-donating methyl group at the 3-position would be expected to slightly increase the basicity. The interplay of these two opposing electronic effects results in an estimated pKa close to that of the parent isoquinoline.
Experimental Workflow: Determination of Aqueous Solubility
To empirically determine the aqueous solubility, the shake-flask method is a robust and widely accepted protocol.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation of a Saturated Solution:
-
Add an excess of solid 7-Fluoro-3-methylisoquinoline to a known volume of purified water in a sealed, inert container. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
Allow the suspension to settle. A portion of the supernatant is then carefully removed and filtered through a fine-pored filter (e.g., 0.22 µm) to remove all undissolved particles.
-
-
Quantification:
-
The concentration of the dissolved 7-Fluoro-3-methylisoquinoline in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the key structural features influencing the physicochemical properties of 7-Fluoro-3-methylisoquinoline and a typical experimental workflow.
Caption: Key structural features and their influence on physicochemical properties.
Caption: Experimental workflow for aqueous solubility determination.
Synthesis and Spectroscopic Characterization
Synthetic Considerations
The synthesis of substituted isoquinolines can be achieved through various established methods. Classical approaches such as the Bischler-Napieralski or Pictet-Spengler reactions are often employed. More modern methods may involve palladium-catalyzed cross-coupling reactions to introduce the fluoro and methyl substituents onto a pre-formed isoquinoline core or to construct the ring system from appropriately substituted precursors. The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.
Spectroscopic Characterization
Unequivocal structural confirmation and purity assessment are critical. The following spectroscopic techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the methyl group, and the protons on the isoquinoline ring. ¹³C NMR will provide information on the carbon skeleton, and ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy will reveal characteristic absorption bands for the C-F bond, C=N bond, and the aromatic C-H and C=C bonds.
Conclusion and Future Directions
7-Fluoro-3-methylisoquinoline represents a molecule of significant interest, with physicochemical properties that make it an attractive scaffold for further development. This guide has provided a detailed overview of its key characteristics, blending data from related compounds with established scientific principles and experimental protocols. For researchers in drug discovery and materials science, a thorough empirical investigation of these properties is a crucial next step. The insights and methodologies presented herein offer a robust framework for such an undertaking, paving the way for the rational design and application of novel 7-Fluoro-3-methylisoquinoline derivatives.
References
-
ChemSynthesis. (2025, May 20). 3-methylisoquinoline - 1125-80-0. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
Sources
- 1. 7-fluoro-3-methylisoquinoline | 2073126-59-5 [chemicalbook.com]
- 2. molcore.com [molcore.com]
- 3. CAS 1286756-89-5 | 7-Fluoro-3-methylquinoline - Synblock [synblock.com]
- 4. 3-甲基异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methylisoquinoline 98 1125-80-0 [sigmaaldrich.com]
- 6. 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 [amp.chemicalbook.com]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
